molecular formula C16H18N4O3S B7052690 3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide

3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B7052690
M. Wt: 346.4 g/mol
InChI Key: LFIXTPNEJSRLIX-UHFFFAOYSA-N
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Description

3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a unique combination of pyrrole, oxadiazole, and sulfonamide functional groups.

Properties

IUPAC Name

3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11-8-9-14(20(11)4)16-18-17-15(23-16)12-6-5-7-13(10-12)24(21,22)19(2)3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIXTPNEJSRLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylpyrrole with appropriate ketones in ethanol under reflux conditions with a few drops of glacial acetic acid . The preparation of the oxadiazole ring can be achieved by reacting hydrazide with carbon disulfide under strong basic conditions followed by acidification with dilute hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the oxadiazole ring can produce amino derivatives.

Scientific Research Applications

3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to their death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with enzymes involved in cell wall synthesis and DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to act against a variety of microbial strains makes it a promising candidate for further development in medicinal chemistry.

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